Geranylgeranylisopropanol
Overview
Description
Geranylgeranylisopropanol is a chemical compound that belongs to the class of diterpenoid alcohols. It is known for its role in various biological processes and its applications in different fields, including cosmetics and pharmaceuticals. This compound is particularly noted for its ability to stabilize telomeres, which are sections of DNA that protect chromosomes from deterioration .
Mechanism of Action
Target of Action
GGP primarily targets telomeres , which are sections of DNA that assist in prolonging the life of a cell . It is also involved in the biosynthesis of other diterpenes, vitamins E, and K .
Mode of Action
GGP has been shown to stabilize telomeres . This stabilization process reinforces the skin barrier function and improves firmness and elasticity . It also plays a role in the post-translational modification known as geranylgeranylation .
Biochemical Pathways
GGP is an important intermediate in the isoprenoid pathway . It mediates the function of various plant metabolites and is synthesized by GGPP synthases in plants . It is also a common precursor of diterpenoids .
Result of Action
The primary result of GGP’s action is the prolongation of cell life . By stabilizing telomeres, GGP assists in maintaining the health and longevity of cells . This has significant implications for skin health, as it can improve firmness and elasticity .
Biochemical Analysis
Biochemical Properties
Geranylgeranylisopropanol interacts with various enzymes, proteins, and other biomolecules. It is synthesized by geranylgeranyl diphosphate synthase (GGPPS) in plants . GGPPS is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates .
Cellular Effects
This compound has been found to protect cells from oxidative damage and ensure optimal mitochondrial activity . It also reactivates the synthesis of major dermal constituents, preserves the cytoskeleton functionality, and prolongs cell lifespan by maintaining telomere length .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. As a product of the isoprenoid pathway, it mediates the function of various plant metabolites .
Metabolic Pathways
This compound is involved in the isoprenoid pathway, where it mediates the function of various plant metabolites . It is synthesized by GGPPS, which uses isopentenyl diphosphate and dimethylallyl diphosphate as substrates in the mevalonate or methylerythritol pathway .
Subcellular Localization
Ggpps, the enzyme that synthesizes this compound, has been found in different subcellular compartments such as the chloroplast, endoplasmic reticulum, and mitochondria . This suggests that this compound may also be present in these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylgeranylisopropanol can be synthesized through several methods. One common approach involves the hydrogenation of geranylgeraniol, a diterpenoid alcohol. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under mild conditions (e.g., room temperature and atmospheric pressure) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of geranylgeraniol and hydrogen gas over a palladium catalyst. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is then purified through distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Geranylgeranylisopropanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into geranylgeranyl acetate or other oxidized derivatives.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic medium at elevated temperatures.
Reduction: Hydrogen gas and palladium on carbon are commonly used for reduction reactions. These reactions are usually performed under mild conditions to prevent over-reduction.
Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions. The conditions vary depending on the desired product but often involve the use of solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Geranylgeranyl acetate and other oxidized derivatives.
Reduction: Fully saturated derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Geranylgeranylisopropanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other diterpenes and complex organic molecules.
Biology: The compound is studied for its role in stabilizing telomeres and its potential anti-aging effects.
Medicine: this compound is explored for its potential in treating age-related diseases and conditions associated with telomere shortening.
Industry: It is used in the formulation of cosmetics and skincare products due to its skin-conditioning properties
Comparison with Similar Compounds
Similar Compounds
Geranylgeraniol: A diterpenoid alcohol that serves as a precursor to geranylgeranylisopropanol. It is also involved in the biosynthesis of other diterpenes and vitamins.
Geraniol: A monoterpenoid alcohol with similar chemical properties but different biological activities.
Farnesol: Another related compound that shares structural similarities with this compound but has distinct applications in perfumery and pharmaceuticals
Uniqueness
This compound is unique due to its specific role in stabilizing telomeres and its potential anti-aging effects. Unlike other similar compounds, it has been shown to directly influence the length and stability of telomeres, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOZEIOCRSIRHY-NJFMWZAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109826-68-8 | |
Record name | 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol, (5E,9E,13E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranyl geranyl propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,10,14,18-TETRAMETHYL-5,9,13,17-NONADECATETRAEN-2-OL, (5E,9E,13E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76D6SE9WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.